9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. Key structural features include:
- A 2,3-dihydro-1,4-benzodioxin-6-yl substituent at position 9, contributing electron-rich aromaticity.
- A 4-methoxyphenyl group at position 4, a common pharmacophore in bioactive molecules due to its electron-donating methoxy group.
- A lactone ring (oxazin-2-one) at position 2, which may influence stability and intermolecular interactions.
Properties
Molecular Formula |
C26H21NO6 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H21NO6/c1-29-18-5-2-16(3-6-18)20-13-25(28)33-26-19(20)7-9-22-21(26)14-27(15-32-22)17-4-8-23-24(12-17)31-11-10-30-23/h2-9,12-13H,10-11,14-15H2,1H3 |
InChI Key |
UVGDALBZJSIMPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Biological Activity
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of oxazines and features a unique benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 377.41 g/mol. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Biological Activities
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Compounds derived from benzodioxin and chromeno structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines such as MDA-MB-231 and HCT116 .
- Antimicrobial Properties : The benzodioxin scaffold is known for its antibacterial and antifungal activities. Some derivatives have been evaluated against common pathogens and have shown significant inhibitory effects .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase and glucosidase, which are implicated in neurodegenerative diseases and diabetes management respectively .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes, altering their activity and leading to downstream effects in metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Anticancer Study : A study evaluated the effects of a structurally similar compound on MDA-MB-231 breast cancer cells, reporting an IC50 value indicating effective inhibition of cell growth at low concentrations (IC50 = 15 µM) .
- Enzyme Inhibition Research : Another study focused on the inhibition of acetylcholinesterase by related compounds derived from benzodioxin. Results showed significant inhibition with IC50 values in the nanomolar range (e.g., IC50 = 0.028 µM for lead compounds) .
Data Summary
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of benzodioxin compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains. Its structural components contribute to its effectiveness against specific bacterial targets .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity in vitro and in vivo models. The structure-activity relationship (SAR) indicates that modifications can enhance these effects .
Therapeutic Potential
The therapeutic implications of this compound are broad and include:
- Anticancer Activity : Related compounds have been tested for their cytotoxic effects on cancer cell lines. Preliminary results suggest that certain modifications could lead to effective chemotherapeutic agents .
- Antiviral Activity : Compounds similar to this one have shown promise in inhibiting viral proteases, indicating potential use in antiviral therapies .
Case Study 1: Enzyme Inhibition
A study synthesized several sulfonamide derivatives containing the benzodioxin moiety and tested them against α-glucosidase and acetylcholinesterase. Results indicated that some compounds exhibited potent inhibitory effects, suggesting their utility in managing diabetes and neurodegenerative diseases .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing various derivatives of the benzodioxin-based compounds and screening them against a panel of bacterial strains. Notably, some showed significant inhibition against resistant strains, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzodioxin and methoxyphenyl groups are susceptible to electrophilic aromatic substitution. The electron-rich aromatic rings facilitate reactions such as nitration, sulfonation, and halogenation.
| Reaction Type | Reagents/Conditions | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Benzodioxin ring (para to O) | |
| Halogenation (Chlorination) | Cl₂/FeCl₃, 25°C | Methoxyphenyl group (ortho) |
Oxidation Reactions
The chromeno-oxazine core contains ether linkages and a lactone group, which can undergo oxidation under controlled conditions:
-
Lactone Ring Oxidation : Strong oxidizing agents like KMnO₄ in acidic media may cleave the lactone ring, forming carboxylic acid derivatives.
-
Ether Linkage Cleavage : HI or HBr in acetic acid can cleave the benzodioxin ether bonds, yielding diol intermediates.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chromeno-oxazine’s double bonds or aromatic systems:
| Target Site | Conditions | Product |
|---|---|---|
| Benzodioxin ring | H₂ (1 atm), Pd-C, ethanol, 25°C | Partially saturated benzodioxane derivative |
| Chromene double bond | H₂ (3 atm), PtO₂, THF, 50°C | Dihydrochromeno-oxazine |
Hydrolysis Reactions
The lactone group undergoes hydrolysis:
-
Acidic Hydrolysis : HCl (6M) reflux yields the corresponding hydroxycarboxylic acid.
-
Basic Hydrolysis : NaOH (10%) at 80°C produces a sodium carboxylate salt.
Functional Group Transformations
The 4-methoxyphenyl group participates in demethylation and coupling reactions:
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming a phenolic –OH.
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids, modifying the methoxyphenyl substituent.
Cycloaddition and Ring-Opening
The oxazine ring may engage in [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic adducts. Ring-opening reactions with nucleophiles (e.g., amines) generate aminolactone derivatives.
Stability and Degradation
-
Photodegradation : UV light induces cleavage of the benzodioxin ether bonds, forming quinone-like products.
-
Thermal Decomposition : Above 200°C, the lactone ring decarboxylates, releasing CO₂ and forming a phenolic byproduct.
Biological Activity-Related Reactions
The benzodioxin moiety may interact with cytochrome P450 enzymes, undergoing oxidative demethylation or hydroxylation in metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from recent studies:
Key Observations:
Fluorine in the 4-fluorobenzyl analog () may improve metabolic stability and bioavailability due to its electronegativity and small atomic radius . Hydroxylated alkyl chains (e.g., 4-hydroxypentyl in ) increase polarity, which could modulate membrane permeability and target binding .
Synthetic Accessibility: Yields for chromeno-oxazinones vary widely (40–77%), influenced by steric and electronic effects of substituents. The target compound’s synthesis may face challenges due to the bulky benzodioxin group.
Preparation Methods
Preparation of Benzodioxane-6-Amine
The benzodioxane amine was synthesized via a two-step protocol:
-
Nitration of 1,4-Benzodioxane :
-
Reduction to Amine :
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H, Ar–H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 6.48 (d, J = 2.4 Hz, 1H, Ar–H), 4.25–4.18 (m, 4H, OCH₂CH₂O), 3.45 (br s, 2H, NH₂).
Synthesis of Fragment B: Chromeno-Oxazin Intermediate
Chromene Core Formation
The chromene subunit was constructed using a Knoevenagel-cyclization sequence:
-
Condensation Reaction :
-
Cyclization :
Functionalization with 4-Methoxyphenyl Group
The chromeno-oxazin intermediate was modified via Suzuki-Miyaura coupling:
-
Reactants :
-
Chromeno-oxazin bromide (3 g, 8.2 mmol)
-
4-Methoxyphenylboronic acid (1.87 g, 12.3 mmol)
-
Pd(PPh₃)₄ (0.47 g, 0.41 mmol), K₂CO₃ (2.26 g, 16.4 mmol) in DME/H₂O (30 mL, 4:1)
-
-
Conditions : 90°C, 12 hr under N₂
-
Product : 4-(4-Methoxyphenyl)-9-methyl-2H,8H-chromeno[8,7-e][1,oxazin-2-one (yield: 74%, m.p. 228–230°C).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar–H), 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 7.02 (s, 1H, chromene-H), 6.95 (d, J = 2.4 Hz, 1H, Ar–H), 6.88 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
Final Coupling and Cyclization
Amide Bond Formation
The benzodioxane amine (Fragment A) was coupled to the bromoacetylated chromeno-oxazin:
-
Bromoacetylation :
-
Nucleophilic Substitution :
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | 63 |
| Base | LiH, K₂CO₃, Et₃N | LiH | 63 |
| Temperature (°C) | 60, 80, 100 | 80 | 63 |
| Reaction Time (hr) | 6, 8, 12 | 8 | 63 |
Spectroscopic Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
-
¹H NMR (600 MHz, DMSO-d₆) :
-
¹³C NMR (150 MHz, DMSO-d₆) :
Challenges and Mitigation Strategies
-
Low Coupling Yield : Initial attempts using K₂CO₃ yielded ≤45%. Switching to LiH improved reactivity (63%).
-
Byproduct Formation : Competing N-alkylation was suppressed by maintaining anhydrous DMF and controlled temperature.
-
Chromeno-Oxazin Instability : Storage under N₂ at −20°C prevented decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
